molecular formula C14H20N4 B12609473 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646056-96-4

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-

Cat. No.: B12609473
CAS No.: 646056-96-4
M. Wt: 244.34 g/mol
InChI Key: AXIFFTYXGCEOIY-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- (CAS 646055-90-5) is a spirocyclic compound featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core fused to a pyrrolidine ring via a spiro junction. The 1' position of the pyrrolidine is substituted with a pyrazinyl group (a diazine ring with two nitrogen atoms). This compound belongs to a broader class of spirocyclic quinuclidine derivatives, which are notable for their conformational rigidity and applications in targeting central nervous system (CNS) receptors .

Properties

CAS No.

646056-96-4

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

InChI

InChI=1S/C14H20N4/c1-6-18-7-2-12(1)9-14(18)3-8-17(11-14)13-10-15-4-5-16-13/h4-5,10,12H,1-3,6-9,11H2

InChI Key

AXIFFTYXGCEOIY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC23CCN(C3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

General Synthetic Method

One common approach to synthesize Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] involves:

  • Deprotonation : Using a strong base such as sodium hydride to deprotonate the azabicyclo compound.

  • Nucleophilic Addition : Following deprotonation, pyrrolidine is added to form the spiro compound.

This method is advantageous for its straightforwardness and efficiency in producing the desired compound in moderate to high yields.

Chiral Synthesis

A chiral synthesis route has been described that utilizes a selective approach to yield enantiomerically pure forms of the compound:

  • Key Step : The reaction involves the attack of a dianion derived from a chiral precursor on quinuclidin-3-one, leading to the formation of a diastereomeric tertiary alcohol which can be further processed into the desired spiro compound.

This method emphasizes the importance of chirality in biological applications and can be particularly useful for drug development.

The following table summarizes key reagents and conditions used in the preparation of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]:

Reagent Function Typical Conditions
Sodium Hydride Deprotonation Anhydrous solvent (e.g., THF)
Pyrrolidine Nucleophile Room temperature or mild heating
Chiral Precursors Enantioselective synthesis Specific conditions depending on precursor

In industrial settings, large-scale synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] is often carried out using automated reactors to ensure consistency and quality control. The process may include:

  • Purification Steps : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Recent studies have highlighted various applications of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]:

  • Biological Activity : The compound has shown potential as an agonist at nicotinic acetylcholine receptors, suggesting its use in neuropharmacology.

  • Therapeutic Potential : Research indicates its capability in modulating receptor activity, which may lead to developments in treatments for neurodegenerative diseases.

The preparation of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] encompasses various synthetic strategies that can be tailored for specific applications, whether for research or industrial production. The ongoing exploration of its biological properties may further enhance its relevance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Neuropharmacology

One of the most significant applications of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- is its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a partial agonist at the α7 subtype of nAChRs, which are crucial for cognitive functions and neuroprotection.

Key Findings:

  • Agonistic Activity : The compound has demonstrated promising results in enhancing cognitive functions and providing neuroprotection in vitro studies.
  • Neuroprotective Effects : It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's disease .

Study 1: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry investigated the effects of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- on cognitive enhancement in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages .

Study 2: Neuroprotective Mechanisms

Research conducted at a leading neuroscience institute examined the neuroprotective mechanisms of this compound against oxidative stress. The findings revealed that it significantly reduced markers of oxidative damage in neuronal cultures, highlighting its therapeutic potential .

Industrial Applications

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- involves reactions that can be scaled for industrial production. The use of automated reactors ensures consistent quality and yield, making it feasible for large-scale applications.

Mechanism of Action

The mechanism by which Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Core Structural Motifs

  • Spirooxazolidinone Derivatives (e.g., AR-R17779): These feature a quinuclidine core fused to an oxazolidinone ring. AR-R17779 (spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]) is a potent α7 nicotinic acetylcholine receptor (nAChR) agonist .
  • Furopyridine Derivatives (e.g., AZD 0328) : Incorporate a furo[2,3-b]pyridine ring, enhancing selectivity for α7 nAChR. AZD 0328 has a molecular weight of 216.28 g/mol and a higher PSA (~32 Ų ) due to the oxygen and nitrogen heteroatoms .
  • Imidazolidinone Derivatives: Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one (CAS 313643-41-3) replaces pyrrolidine with an imidazolidinone ring, increasing hydrogen-bonding capacity .

Substituent Variations

  • Pyrazinyl vs. Pyridazinyl : The 1'-pyrazinyl substituent (C4H3N2) in the target compound differs from the 3-pyridazinyl group in Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- (C13H18N4, MW 230.31 g/mol), which has a larger heteroaromatic ring and higher PSA (32.3 Ų ) .
  • Benzylidene and Aryl Modifications : Compounds like 2-(2-phenylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one exhibit bacteriostatic and fungistatic activities due to extended conjugation .

Key Reactivity Features

  • Spiro Junction Stability : The rigidity of the spiro structure limits conformational flexibility, enhancing receptor binding specificity .
  • Substituent Compatibility : Pyrazinyl groups can undergo nucleophilic substitution or metal-catalyzed coupling, enabling further derivatization .

Receptor Selectivity

  • α7 nAChR Agonists : AR-R17779 (Ki = 1–10 nM) and AZD 0328 (Ki < 6 nM) show high selectivity for α7 over α4β2 nAChR subtypes .
  • Pyrazinyl groups may modulate affinity for adenosine or kinase targets .

Pharmacokinetic Properties

Compound Molecular Weight (g/mol) PSA (Ų) LogP Key Application
Target Compound 166.26 15.3 0.7 CNS ligand (predicted)
AR-R17779 210.25 32.0 1.2 α7 nAChR agonist
AZD 0328 216.28 32.0 1.26 α7 nAChR PET imaging
1'-(3-Pyridazinyl)- 230.31 32.3 0.9 Undisclosed

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability

  • LogP Values : The target compound (LogP = 0.7) is less lipophilic than AR-R17779 (LogP = 1.2), possibly reducing CNS off-target effects .

Radiolabeling Potential

  • Quinuclidine derivatives like N-(R)-1-aza-bicyclo[2.2.2]oct-3-yl-4-(125)I-iodo-benzamide (Ki = 33 pM) are used in PET/SPECT imaging for α7 nAChR . The pyrazinyl group in the target compound could facilitate radiolabeling (e.g., with 11C or 18F) for similar applications .

Biological Activity

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- is a complex spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic system with a nitrogen atom incorporated into one of the rings, making it a heterocyclic spiro compound. Its unique spirocyclic structure contributes to its chemical reactivity and biological activity.

Chemical Formula : C10_{10}H18_{18}N2_2

CAS Number : 646055-90-5

Biological Activities

Research indicates that spiro compounds, including Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], exhibit a range of biological activities, which can be summarized as follows:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Neuropharmacological Potential effects on neurotransmitter systems, particularly in modulating cholinergic activity.
Anticancer Preliminary studies suggest cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms.
Analgesic May possess pain-relieving properties through modulation of pain pathways.

The specific mechanisms through which Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and activity.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones for several bacterial strains, suggesting potential as a new antibiotic agent.
  • Neuropharmacological Effects :
    • Research focused on the interaction of the compound with muscarinic receptors.
    • Findings showed that it could enhance cholinergic signaling in vitro, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s.
  • Cytotoxicity Assay :
    • In vitro assays on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity.
    • Further analysis is needed to elucidate the underlying mechanisms responsible for these effects.

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